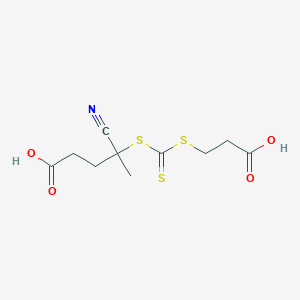![molecular formula C8H11BrN2 B6308588 3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole CAS No. 2057507-56-7](/img/structure/B6308588.png)
3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole” is a chemical compound with the molecular formula C8H11BrN2 . It has a molecular weight of 215.09 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is “3-bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole” and its InChI code is "1S/C8H11BrN2/c1-8(2)3-7-6(9)4-10-11(7)5-8/h4H,3,5H2,1-2H3" . The compound’s structure can be represented by the SMILES notation "CC1©CC2=C(Br)C=NN2C1" .Physical and Chemical Properties Analysis
The compound is solid in physical form . It should be stored at 0-8 °C .Applications De Recherche Scientifique
Pyrazoles and their derivatives, including "3-Bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole", have attracted significant attention in scientific research due to their diverse therapeutic potentials and roles in medicinal chemistry. These compounds are central to the development of various pharmacological agents, highlighting the importance of understanding their synthesis, applications, and biological activities.
Synthesis and Chemical Properties
The synthesis of pyrazole derivatives involves various methods, including microwave-assisted preparation, which offers advantages such as cleaner chemistry, reduced reaction times, improved yield efficiency, and safety. These methods enable the production of pyrazole compounds that play a crucial role in organic chemistry and pharmaceutical applications (Sakhuja, Panda, & Bajaj, 2012).
Therapeutic Applications
Pyrazole derivatives are known for their wide range of pharmacological effects. They have been explored for their antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer properties, and more. The exploration of these compounds has led to the development of new drug candidates bearing the pyrazole moiety with potential clinical applications (Ganguly & Jacob, 2017). Recent studies have also focused on the multicomponent synthesis of biologically active molecules containing the pyrazole moiety, highlighting the importance of these compounds in the quest for developing more effective drugs (Becerra, Abonía, & Castillo, 2022).
Heterocyclic Chemistry and Drug Discovery
Pyrazoles are integral to heterocyclic chemistry, serving as precursors or core structures in a variety of compounds with significant agrochemical and pharmaceutical activities. Their versatility and the potential for dynamic applications have been extensively explored, leading to the synthesis of novel pyrazole derivatives with high biological effects (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are “Causes skin irritation”, “May cause an allergic skin reaction”, “Causes serious eye irritation”, and "May cause respiratory irritation" . The precautionary statements include “Avoid breathing dust/fume/gas/mist/vapours/spray” and "Wear protective gloves/protective clothing/eye protection/face protection" .
Propriétés
IUPAC Name |
3-bromo-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-8(2)3-7-6(9)4-10-11(7)5-8/h4H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHPGMLRFVKANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NN2C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%,](/img/structure/B6308518.png)
![[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate](/img/structure/B6308525.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate](/img/structure/B6308526.png)


![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride](/img/structure/B6308553.png)
![6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308558.png)
![4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308562.png)
![1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B6308571.png)




![8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6308612.png)
